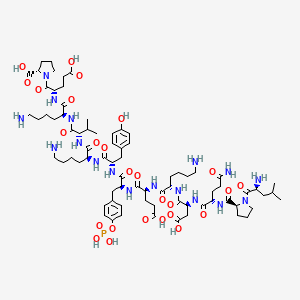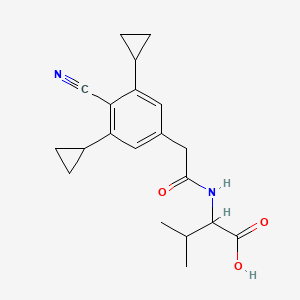
ABA receptor agonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABA receptor agonist 1 is a synthetic compound designed to mimic the action of abscisic acid, a naturally occurring phytohormone in plants. Abscisic acid plays a crucial role in regulating various physiological processes, including seed germination, stomatal closure, and stress responses. This compound binds to abscisic acid receptors, activating the same signaling pathways as the natural hormone, making it a valuable tool in agricultural and biological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of a sulfonamide linkage, which is crucial for its activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ABA receptor agonist 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
ABA receptor agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s binding affinity.
Substitution: This reaction involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
ABA receptor agonist 1 has a wide range of scientific research applications, including:
Mécanisme D'action
ABA receptor agonist 1 exerts its effects by binding to abscisic acid receptors, specifically the PYR/PYL/RCAR family of receptors. This binding inhibits the activity of protein phosphatases 2C (PP2Cs), which are negative regulators of abscisic acid signaling. The inhibition of PP2Cs leads to the activation of sucrose-non-fermenting-related kinase subfamily 2 (SnRK2s), which in turn triggers various physiological responses, including stomatal closure and stress tolerance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abscisic Acid: The natural phytohormone that ABA receptor agonist 1 mimics.
Quinabactin: Another synthetic ABA receptor agonist with a similar sulfonamide linkage.
AM1: A synthetic agonist known for its high activity in promoting PYR1–HAB1 interaction.
Uniqueness
This compound is unique due to its high binding affinity and specificity for abscisic acid receptors. Its synthetic design allows for fine-tuning of its properties, making it a versatile tool for research and agricultural applications. Unlike natural abscisic acid, this compound can be modified to enhance its stability and efficacy under various conditions .
Propriétés
Formule moléculaire |
C20H24N2O3 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H24N2O3/c1-11(2)19(20(24)25)22-18(23)9-12-7-15(13-3-4-13)17(10-21)16(8-12)14-5-6-14/h7-8,11,13-14,19H,3-6,9H2,1-2H3,(H,22,23)(H,24,25) |
Clé InChI |
IILLCPIJCURCHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)CC1=CC(=C(C(=C1)C2CC2)C#N)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


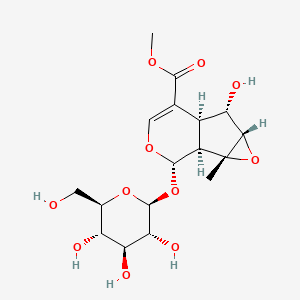



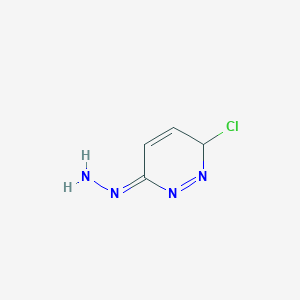
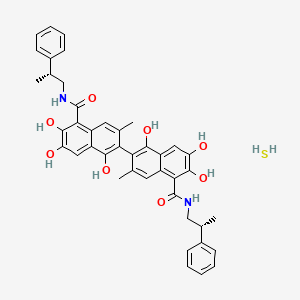
![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)

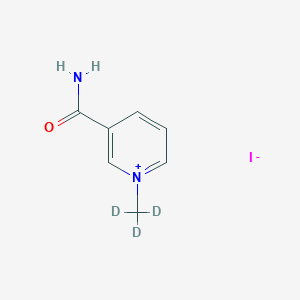
![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
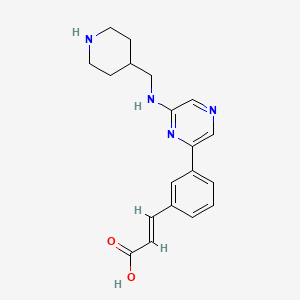

![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
